molecular formula C6H6ClF2N3O B6149935 2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine CAS No. 1699666-82-4

2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine

Cat. No.: B6149935
CAS No.: 1699666-82-4
M. Wt: 209.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 2,2-difluoroethanol with 2-chloro-4-hydroxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or amines can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, such as prostaglandin E2 synthesis and nuclear factor κB activity, which are involved in inflammatory responses . This inhibition leads to reduced expression of inflammatory mediators and contributes to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)pyrimidine: Another fluorinated pyrimidine with similar reactivity.

    2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine: A compound with a similar structure but different fluorine substitution pattern.

Uniqueness

2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine is unique due to its specific difluoroethoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and selectivity, making it a valuable compound for various research applications.

Properties

CAS No.

1699666-82-4

Molecular Formula

C6H6ClF2N3O

Molecular Weight

209.6

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.